3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline
3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline
Brand Name:
Vulcanchem
CAS No.:
140605-06-7
VCID:
VC0123819
InChI:
InChI=1S/C19H27N/c1-2-7-17(8-3-1)20-13-12-19-16(14-20)11-10-15-6-4-5-9-18(15)19/h4-6,9,16-17,19H,1-3,7-8,10-14H2/t16-,19-/m1/s1
SMILES:
C1CCC(CC1)N2CCC3C(C2)CCC4=CC=CC=C34
Molecular Formula:
C19H27N
Molecular Weight:
269.4 g/mol
3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline
CAS No.: 140605-06-7
Main Products
VCID: VC0123819
Molecular Formula: C19H27N
Molecular Weight: 269.4 g/mol
CAS No. | 140605-06-7 |
---|---|
Product Name | 3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline |
Molecular Formula | C19H27N |
Molecular Weight | 269.4 g/mol |
IUPAC Name | (4aS,10bR)-3-cyclohexyl-2,4,4a,5,6,10b-hexahydro-1H-benzo[f]isoquinoline |
Standard InChI | InChI=1S/C19H27N/c1-2-7-17(8-3-1)20-13-12-19-16(14-20)11-10-15-6-4-5-9-18(15)19/h4-6,9,16-17,19H,1-3,7-8,10-14H2/t16-,19-/m1/s1 |
Standard InChIKey | FUMLYVJDBXPSSP-VQIMIIECSA-N |
Isomeric SMILES | C1CCC(CC1)N2CC[C@@H]3[C@@H](C2)CCC4=CC=CC=C34 |
SMILES | C1CCC(CC1)N2CCC3C(C2)CCC4=CC=CC=C34 |
Canonical SMILES | C1CCC(CC1)N2CCC3C(C2)CCC4=CC=CC=C34 |
Synonyms | 3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline 3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline hydrochloride HEXOH-benzisoquinoline |
PubChem Compound | 126583 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume